molecular formula C6H14FO2P B12743464 Neopentyl methylphosphonofluoridate CAS No. 372-62-3

Neopentyl methylphosphonofluoridate

Cat. No.: B12743464
CAS No.: 372-62-3
M. Wt: 168.15 g/mol
InChI Key: ZPQGCTBCVSLWGD-UHFFFAOYSA-N
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Description

Neopentyl Methylphosphonofluoridate is a phosphonofluoridate ester research chemical. Compounds within this class are often investigated in specialized areas of chemistry, including as reference standards in analytical methodology development and in structure-activity relationship (SAR) studies. The unique steric properties of the neopentyl group (2,2-dimethylpropyl) can be of particular interest for modulating the compound's reactivity and physical characteristics, such as lipophilicity, compared to its straight-chain analogs like n-Pentyl Methylphosphonofluoridate (logP 2.986) or n-Heptyl Methylphosphonofluoridate (logP 3.766) . Researchers value this compound for its specific molecular architecture in exploring chemical reactivity and physical properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

372-62-3

Molecular Formula

C6H14FO2P

Molecular Weight

168.15 g/mol

IUPAC Name

1-[fluoro(methyl)phosphoryl]oxy-2,2-dimethylpropane

InChI

InChI=1S/C6H14FO2P/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3

InChI Key

ZPQGCTBCVSLWGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COP(=O)(C)F

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Neopentyl Methylphosphonofluoridate

Direct Synthetic Pathways to Neopentyl Methylphosphonofluoridate

The final step in producing this compound typically involves the reaction of a highly reactive phosphorus-halogen intermediate with neopentyl alcohol or the fluorination of a neopentyl methylphosphonate (B1257008) precursor.

A primary and direct route to synthesizing esters of methylphosphonic acid involves the reaction of methylphosphonic dichloride with an appropriate alcohol. murdoch.edu.au This method can be adapted for the synthesis of this compound. The general principle involves the stoichiometric addition of the alcohol to the methylphosphonic dihalide. researchgate.net

The synthesis would proceed by reacting methylphosphonic dichloride (CH₃P(O)Cl₂) with neopentyl alcohol ((CH₃)₃CCH₂OH). This reaction would first lead to the formation of neopentyl methylphosphonochloridate. Subsequent fluorination, or starting with a mixed halide like methylphosphonic chloride fluoride (B91410), would yield the final product. The reaction of methylphosphonic dichloride with primary alcohols to form dialkyl methylphosphonates is a known process, and controlling the stoichiometry is key to achieving the mono-substituted ester. murdoch.edu.au

The core precursors, alkylphosphonic dihalides, are a class of compounds whose stability is influenced by the steric bulk of the alkyl group and the electronegativity of the halogen. thieme-connect.de Dichloro and difluoro compounds are the most common and stable. thieme-connect.de Methylphosphonic dichloride itself can be prepared by treating methylphosphonic acid with reagents like 1-chloro-N,N,2-trimethylprop-1-enylamine. thieme-connect.de

A general scheme for this type of reaction is presented below:

Reaction Scheme: Alcoholysis of Methylphosphonic Dichloride

Reactant 1Reactant 2Intermediate ProductFinal Product (after fluorination)
Methylphosphonic DichlorideNeopentyl AlcoholNeopentyl methylphosphonochloridateThis compound

The synthesis of this compound shares common strategies with other toxic organophosphorus fluoridates, such as sarin (B92409) (isopropyl methylphosphonofluoridate) and soman (B1219632) (pinacolyl methylphosphonofluoridate). researchgate.net The synthesis of these G-series nerve agents also relies on the reaction of an alkyl methylphosphonic acid derivative with an alcohol, followed by or concurrent with fluorination. researchgate.net For example, the synthesis of various alkyl hydrogen methylphosphonates, which are key hydrolysis products of these agents, has been achieved through a multi-step process starting from trimethyl phosphite. researchgate.net

The key step in many of these syntheses is the formation of the P-F bond. The reaction of alkyl methylphosphonofluoridites with bromine can yield methylphosphonic bromide fluoride, demonstrating a method for creating mixed phosphonic dihalides that can be valuable intermediates. thieme-connect.de These analogous preparations underscore the established chemical principles that govern the formation of the methylphosphonofluoridate functional group.

Precursor Compound Synthesis and Modification

The availability and synthesis of key precursors, such as methylphosphonic acid derivatives and various phosphonates, are critical for the production of this compound.

Methylphosphonic acid (MPA) is the ultimate precursor from which derivatives like methylphosphonic dichloride are made. murdoch.edu.au MPA is a white, non-volatile solid that is soluble in water. wikipedia.org Its synthesis can be accomplished through several routes. A common laboratory-scale method is the Michaelis-Arbuzov reaction, which involves reacting a trialkyl phosphite, such as triethyl phosphite, with a methyl halide like methyl chloride. wikipedia.org The resulting dialkyl methylphosphonate is then hydrolyzed to yield methylphosphonic acid. wikipedia.org Direct hydrolysis of the dialkyl phosphonate (B1237965) can be difficult, so the process often involves an intermediate step where the ester is reacted with chlorotrimethylsilane (B32843) to form a silyl (B83357) phosphonate, which is then readily hydrolyzed. wikipedia.org

Michaelis-Arbuzov Route to Methylphosphonic Acid wikipedia.org

Phosphonate Formation: CH₃Cl + P(OC₂H₅)₃ → CH₃PO(OC₂H₅)₂ + C₂H₅Cl

Silylation: CH₃PO(OC₂H₅)₂ + 2 Me₃SiCl → CH₃PO(OSiMe₃)₂ + 2 C₂H₅Cl

Hydrolysis: CH₃PO(OSiMe₃)₂ + 2H₂O → CH₃PO(OH)₂ + 2 HOSiMe₃

Once obtained, methylphosphonic acid can be converted to its dihalide derivatives. For instance, reacting MPA with thionyl chloride is an effective method for preparing methylphosphonyl dichloride, a key reagent for synthesizing phosphonate esters. murdoch.edu.au

Alkyl phosphites and phosphonates are central to many synthetic routes in organophosphorus chemistry. The Michaelis-Arbuzov reaction is a cornerstone for creating alkyl phosphonates from trialkyl phosphites and alkyl halides. nih.gov Despite its prevalence, this reaction can require elevated temperatures and produces an alkyl halide byproduct that can lead to side reactions. nih.gov

Alternative strategies for alkyl phosphonate synthesis have been developed. One such method is the reductive deoxygenation of acyl phosphonates, which provides a room-temperature pathway from carboxylic acids to alkyl phosphonates. nih.gov Another approach involves the transesterification of a reactive phosphonate precursor. For instance, bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) is a useful starting material that can react with various alcohols under microwave-assisted, additive-free conditions to produce different H-phosphonates. mdpi.com These methods expand the toolkit for creating the specific phosphonate ester backbones required for compounds like this compound.

Comparison of Phosphonate Synthesis Methods

MethodPrecursorsConditionsAdvantages
Michaelis-Arbuzov Reaction Trialkyl phosphite, Alkyl halideOften requires heatWidely used, reliable nih.gov
Reductive Deoxygenation Acyl phosphonate, HydrazineRoom temperatureMilder conditions nih.gov
BTFEP Transesterification BTFEP, AlcoholMicrowave, additive-freeShort reaction times, stoichiometric reagents mdpi.com

Advanced Fluorination Strategies in Phosphonate Chemistry

The introduction of the fluorine atom onto the phosphorus center is a critical step that defines the final product as a phosphonofluoridate. Modern synthetic chemistry offers several advanced strategies for fluorination.

Electrophilic fluorinating agents provide a direct path to the P-F bond. Reagents such as Selectfluor can efficiently fluorinate secondary phosphine (B1218219) oxides to yield phosphoric fluorides under mild conditions. organic-chemistry.org This type of transformation is highly relevant to the final step in the synthesis of phosphonofluoridates.

Another area of innovation is in the synthesis of fluorinated organophosphorus compounds for various applications. While not directly forming a P-F bond, methods like the palladium-catalyzed phosphonyldifluoromethylation of alkenes demonstrate sophisticated ways to incorporate fluorine and phosphorus into a molecule simultaneously. rsc.org Similarly, the synthesis of fluorinated aziridine-2-phosphonates highlights the development of complex protocols for creating C-F bonds adjacent to a phosphonate group, often involving intramolecular cyclization of halofluorinated precursors. mdpi.com The development of fluorinated phosphonate esters has also been shown to enhance reactivity in certain chemical transformations, such as the Horner-Wadsworth-Emmons reaction. numberanalytics.com These advanced strategies, particularly direct electrophilic fluorination, represent powerful tools that can be applied to the synthesis of this compound.

Strategies for P-F Bond Formation

The introduction of a fluorine atom onto a phosphorus center is a key transformation in the synthesis of compounds like this compound. This can be accomplished through several distinct strategies, primarily involving the reaction of a suitable phosphorus precursor with a fluorinating agent.

One of the most common approaches is the halogen exchange (Halex) reaction. In this method, a phosphorus compound bearing a more labile halogen, typically chlorine, is treated with a source of fluoride ions. For instance, the synthesis of analogous organophosphorus fluoridates can be achieved by reacting a phosphonic dichloride with an alcohol to form an alkylphosphonic chloridate, which is then subjected to fluorination using a reagent like sodium fluoride. wikipedia.org The synthesis of this compound can be achieved by reacting neopentyl alcohol with methylphosphonic dichloride, followed by fluorination. tno.nl

Another strategy involves the use of fluorinating agents that can directly replace a hydroxyl group on the phosphorus atom. These reactions often require activation of the P-OH group. The choice of fluorinating agent is critical and depends on the substrate's reactivity and the desired reaction conditions. numberanalytics.com

Table 1: Comparison of Selected Fluorinating Agents for P-F Bond Formation

Fluorinating Agent Precursor Type Typical Reaction Reference
Sodium Fluoride (NaF) P-Cl Halogen Exchange wikipedia.org
Sulfuryl Chloride Fluoride (SO₂FCl) P(III) Esters (e.g., Silyl Phosphites) Oxidative Fluorination acs.org
Diethylaminosulfur Trifluoride (DAST) P-OH Deoxyfluorination

Sulfuryl Fluoride as a Fluorination Reagent

Sulfuryl fluoride (SO₂F₂), a colorless and odorless gas, is known primarily as a fumigant insecticide. nih.gov While it is used in organic synthesis, its application in the direct fluorination of phosphorus compounds like phosphonate precursors is less common than that of its analogue, sulfuryl chloride fluoride (SO₂FCl). acs.orgnih.gov

Research has demonstrated the utility of sulfuryl chloride fluoride as an effective reagent for the fluorination of trivalent phosphorus compounds. acs.org For example, it can readily fluorinate trimethylsilyl (B98337) phosphites to produce phosphorofluoridates. This type of reaction proceeds via an oxidative fluorination mechanism, where the phosphorus(III) center is oxidized to phosphorus(V) while the P-F bond is formed. Given the structural and chemical similarities, this highlights the potential of sulfuryl-based reagents in the synthesis of P-F bonds, even if SO₂F₂ itself is not the most frequently cited reagent for this specific transformation in organophosphorus chemistry. acs.org Sulfuryl fluoride is noted to be stable but undergoes rapid hydrolysis in the presence of aqueous alkali. nih.gov

Emerging Synthetic Methodologies

The field of organophosphorus synthesis is continually advancing, with new methods being developed to improve efficiency, selectivity, and molecular diversity. These emerging strategies offer powerful alternatives to classical synthetic routes for preparing compounds like this compound.

Phosphorus(V) Fluoride Exchange (PFEx) Chemistry

A significant recent development is Phosphorus(V) Fluoride Exchange (PFEx) chemistry, which has been established as a powerful click reaction for reliably forming P-O and P-N bonds. nih.govchemrxiv.org This methodology is inspired by the function of phosphate (B84403) connectors in nature and utilizes stable P(V)-F hubs that can react with nucleophiles like alcohols and amines. nih.govresearchgate.net

The PFEx reaction is characterized by the Lewis base-catalyzed exchange of a P-F bond for a new bond with an incoming nucleophile. chemrxiv.orgresearchgate.net The reactivity of P(V)-F compounds in these transformations is superior to their P(V)-Cl counterparts, providing a distinct window of reactivity that qualifies PFEx as a true click reaction. nih.govchemrxiv.org This method allows for the rapid and efficient construction of multidimensional connections around a central phosphorus atom under mild conditions. chemrxiv.org The use of substrates with multiple P-F bonds enables selective, serial exchange reactions, opening avenues for creating diverse molecular structures. nih.govresearchgate.net This approach represents a novel and highly efficient pathway for the late-stage functionalization of complex molecules and the synthesis of organophosphates. claremont.edu

Table 2: Key Features of Phosphorus(V) Fluoride Exchange (PFEx) Chemistry

Feature Description Reference
Reaction Type Click Chemistry, Nucleophilic Substitution nih.govchemrxiv.org
Substrates P(V)-F hubs (e.g., phosphoramidic difluorides) chemrxiv.orgresearchgate.net
Nucleophiles Aryl alcohols, alkyl alcohols, amines nih.govresearchgate.net
Catalyst Lewis amine bases (e.g., TBD, DBU) nih.govresearchgate.net
Bonds Formed P-O, P-N nih.gov

| Advantages | High yields, robust, mild conditions, orthogonal to other click reactions | chemrxiv.orgresearchgate.net |

Solid-Phase Synthesis Approaches for Phosphorus Compounds

Solid-phase synthesis, a cornerstone of combinatorial chemistry, offers a powerful platform for the assembly of organophosphorus compounds. researchgate.netnih.govbenthamdirect.com This technique involves anchoring a starting material to an insoluble polymer resin, performing a series of chemical reactions, and finally cleaving the desired product from the solid support.

This approach has been successfully applied to the synthesis of various phosphorus-containing molecules, including phosphonates and O-phosphorylated peptides. researchgate.netnih.gov A general method involves assembling a molecule (like a peptide) on the resin, then treating the resin-bound molecule with a phosphorus reagent to introduce the desired moiety. nih.gov For example, unprotected hydroxyl groups on the solid support can be phosphitylated using a reagent like bis(benzyloxy)(diisopropylamino)phosphine, followed by oxidation to the stable phosphate or phosphonate. nih.gov The final product is then cleaved from the resin and deprotected. This methodology avoids tedious purification steps after each reaction and is amenable to automation, making it highly efficient for creating libraries of related compounds. nih.gov

Table 3: General Stages in Solid-Phase Synthesis of Phosphorus Compounds

Stage Description Reference
1. Resin Functionalization Preparing the insoluble polymer support with appropriate linkers. nih.gov
2. Anchoring Covalently attaching the initial substrate to the solid support. nih.gov
3. Moiety Introduction Stepwise reactions to build the molecule, including the introduction of the phosphorus center (e.g., via phosphitylation). nih.gov
4. Oxidation Conversion of P(III) species to the more stable P(V) state (e.g., phosphonate or phosphate). nih.gov

| 5. Cleavage & Deprotection | Releasing the final organophosphorus compound from the resin and removing protecting groups. | nih.gov |

Table 4: List of Compounds Mentioned

Compound Name Chemical Formula / Class
This compound C₆H₁₄FO₂P
Sulfuryl Fluoride SO₂F₂
Sulfuryl Chloride Fluoride SO₂FCl
Sodium Fluoride NaF
Methylphosphonic dichloride CH₃Cl₂OP
Neopentyl alcohol C₅H₁₂O
Diethylaminosulfur Trifluoride (DAST) C₄H₁₀F₃NS
Selectfluor C₇H₁₄BCl₂F₂N₂
Trimethylsilyl phosphites Organophosphorus Compound
Phosphorofluoridates Organophosphorus Compound
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) C₇H₁₃N₃
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) C₉H₁₆N₂
Phosphoramidic difluorides Organophosphorus Compound

Mechanistic Investigations of Neopentyl Methylphosphonofluoridate Chemical Reactivity

Hydrolytic Degradation Pathways and Kinetics

The hydrolysis of neopentyl methylphosphonofluoridate involves the cleavage of the phosphorus-fluorine (P-F) bond by water. This process is significantly influenced by the chemical environment, including pH and the presence of other ions.

pH-Dependent Hydrolysis Mechanisms

The rate of hydrolysis of phosphonofluoridates is highly dependent on the pH of the solution. The reaction can be catalyzed by both acid and base, exhibiting a characteristic V-shaped pH-rate profile where the rate is slowest in the neutral pH range and increases in both acidic and alkaline conditions. e3s-conferences.org

Under acidic conditions (pH < 4), the reaction is accelerated. e3s-conferences.org In alkaline environments (pH > 6.5), the hydrolysis rate also increases significantly with rising pH. e3s-conferences.org This is because the hydroxide (B78521) ion (OH⁻) is a more potent nucleophile than water and readily attacks the electrophilic phosphorus atom. The lability of the fluoride (B91410) leaving group is a key factor; in mildly basic solutions (e.g., pH ~9), the P-F bond is susceptible to cleavage, facilitating hydrolysis. researchgate.net

The specific products of hydrolysis can also be pH-dependent. For analogous organophosphate compounds, different products can be favored depending on the pH. For instance, with the simulant methyl paraoxon (B1678428), hydrolysis at a pH below 9 yields methyl 4-nitrophenyl phosphate (B84403) as the major product, whereas at a pH above 10, dimethyl phosphate is the exclusive product. nih.gov This suggests that the precise pathway of bond cleavage in this compound hydrolysis could also be influenced by pH.

Table 1: pH Influence on the Hydrolysis Rate of Soman (B1219632) (Pinacolyl Methylphosphonofluoridate), a Structural Analogue

pH RangeEffect on Hydrolysis Rate Constant
1–4Decreases with increasing pH
4–6.5Remains relatively constant
> 6.5Increases with increasing pH
This table is based on the described kinetics for Soman, a related phosphonofluoridate, as detailed in the literature. e3s-conferences.org

Influence of Ionic Environment on Reaction Rates

The ionic strength of the medium can have a measurable effect on the rate of hydrolysis. research-solution.com According to the Debye-Hückel theory, the rate of a reaction involving charged species is influenced by the ionic strength of the solution. nih.gov For the hydrolysis of an uncharged molecule like this compound reacting with a neutral water molecule, the primary effect of ionic strength is expected to be small. However, in acid- or base-catalyzed hydrolysis, where ions like H₃O⁺ or OH⁻ are reactants, the ionic environment becomes more significant.

Studies on related enzyme kinetics and substrate binding demonstrate this principle clearly. For instance, the dissociation constant (Kdiss) for the enzyme-ADP complex (EADP) increases substantially with increasing ionic strength, indicating that the binding affinity is weakened. nih.gov This is because the ions in the solution can shield the electrostatic interactions necessary for binding. A similar principle applies to reaction kinetics; the variation of a rate constant with ionic strength can provide insight into the charges of the ions involved in the rate-determining step of a reaction. caltech.edu

Table 2: Example of Ionic Strength's Effect on a Dissociation Constant (EADP in Cl⁻ Medium)

Ionic Strength (M)Kdiss (µM)
0.075~0.3
0.52~7.0
This table illustrates the general principle of how ionic strength affects equilibrium, using data for ADP binding as a representative example. nih.gov

Fluoride-Promoted Hydrolysis Mechanisms

The term "fluoride-promoted hydrolysis" can refer to the autocatalytic role of the fluoride ion (F⁻) released during the reaction. Once liberated, the fluoride ion, a competent nucleophile, can potentially attack the phosphorus center of another molecule of this compound. However, the most critical aspect is the inherent lability of the phosphorus-fluoride bond, which makes it the primary leaving group in these reactions. researchgate.net The cleavage of this bond is the rate-determining step in many nucleophilic substitution reactions at the phosphorus center. The high electronegativity of fluorine creates a strong dipole on the P-F bond, making the phosphorus atom highly electrophilic and susceptible to attack by nucleophiles, including water.

Nucleophilic Substitution Reactions at the Phosphorus Center

The electrophilic nature of the phosphorus atom in this compound makes it a target for a variety of nucleophiles. These reactions proceed via a nucleophilic substitution mechanism, typically resulting in the displacement of the fluoride ion.

Reactivity with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-based nucleophiles, such as alcohols and phenols, react with phosphonofluoridates to form the corresponding phosphonic esters. The reaction with phenols, which are more acidic than alcohols, typically involves the more nucleophilic phenoxide ion. Studies on the reaction of the closely related compound isopropyl methylphosphonofluoridate with substituted phenols demonstrate a classic nucleophilic substitution at the phosphorus center. acs.org

The reaction is generally reversible and can be catalyzed by either acid or base. libretexts.org Acid catalysis involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to attack by a weak nucleophile like an alcohol. libretexts.org The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the fluoride ion to yield the final ester product.

Table 3: General Mechanism of Reaction with Oxygen Nucleophiles

StepDescription
1Nucleophilic attack by the oxygen atom (of an alcohol or phenoxide) on the electrophilic phosphorus center.
2Formation of a transient pentacoordinate (trigonal bipyramidal) intermediate.
3Expulsion of the fluoride ion (F⁻) as the leaving group.
4Formation of the new P-O bond, resulting in a phosphonic ester.

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines)

Nitrogen-based nucleophiles, such as primary and secondary amines, are generally more reactive than their oxygen counterparts toward phosphonofluoridates. The reaction mechanism is analogous to that with oxygen nucleophiles: the lone pair of electrons on the nitrogen atom attacks the electrophilic phosphorus atom. libretexts.orgwizeprep.com This nucleophilic attack leads to the formation of a transient pentacoordinate intermediate, followed by the elimination of the fluoride ion to yield a phosphonamidate. wizeprep.comyoutube.com

The reactivity of the amine is a critical factor. Primary amines react to form N-substituted phosphonamidates. The nucleophilicity of amines can be influenced by various factors. For instance, the reversible reaction of primary amines with carbon dioxide to form alkylammonium carbamates has been shown to significantly reduce the amine's reactivity in nucleophilic substitution reactions. mdpi.com This demonstrates that the availability of the amine's lone pair is crucial for the reaction to proceed.

Table 4: Reactivity of Amines in Nucleophilic Substitution

Amine TypeReactivityProduct
Primary Amine (R-NH₂)HighN-Alkyl phosphonamidate
Secondary Amine (R₂-NH)Moderate to HighN,N-Dialkyl phosphonamidate
Protected Amine (e.g., Carbamate)Significantly ReducedLittle to no reaction
This table provides a qualitative overview of amine reactivity in this context. mdpi.com

Role of Fluoride as a Leaving Group

The chemical reactivity of this compound in nucleophilic substitution reactions is intrinsically linked to the function of fluoride as a leaving group. The phosphorus-fluorine (P-F) bond is notable for its high strength, which is a result of the significant difference in electronegativity between the phosphorus and fluorine atoms. quora.com This high bond energy might suggest that fluoride is a poor leaving group. stackexchange.com However, in the context of organophosphorus compounds like this compound, fluoride can indeed serve as an effective leaving group. stackexchange.comnih.gov

The high electronegativity of fluorine renders the phosphorus atom highly electrophilic and thus susceptible to nucleophilic attack. quora.com When a nucleophile attacks the phosphorus center, a pentacoordinate intermediate can be formed. stackexchange.com The expulsion of the fluoride ion from this intermediate is a key step. The relative stability of the fluoride anion once it has departed contributes to its efficacy as a leaving group. stackexchange.com In enzymatic reactions, such as the inhibition of acetylcholinesterase, the enzyme's active site can stabilize the transition state, facilitating the expulsion of the fluoride ion. stackexchange.com The formation of the P-F bond is a critical factor, and its subsequent cleavage is central to the hydrolysis mechanism of related organophosphorus compounds. acs.org

Unimolecular Elimination Pathways

In the absence of a nucleophile, this compound can undergo thermal decomposition through unimolecular elimination reactions. These pathways are influenced by the molecule's structure and the energetic favorability of cyclic transition states.

Four-Center Elimination Mechanisms

One potential unimolecular pathway is a four-center elimination reaction. dtic.milosti.gov In the case of this compound, this would hypothetically involve the abstraction of a hydrogen atom from the neopentyl group by the fluorine atom via a strained, four-membered cyclic transition state. While this mechanism has been considered for the decomposition of organophosphorus compounds, it is generally considered to be less favorable than six-center eliminations due to the high ring strain in the transition state. dtic.milosti.gov For some organophosphorus esters, four-center eliminations have been proposed to lead to the formation of an alcohol and a P=O group. osti.gov

Six-Center Concerted Reactions

A more commonly accepted unimolecular decomposition pathway for alkyl phosphonates and phosphates is a six-center concerted reaction. dtic.milosti.govrsc.org This mechanism involves the formation of a cyclic transition state where a hydrogen atom from the alkyl group is abstracted by the phosphoryl oxygen. osti.gov For this compound, this would involve a γ-hydrogen on the neopentyl group. This process leads to the elimination of an alkene (isobutylene) and the formation of a P-OH group. dtic.mil The six-membered transition state is sterically and energetically more favorable than the four-membered equivalent, making this a more probable route for thermal decomposition. dtic.milrsc.org

Radical Reaction Pathways and Decomposition

Under high-energy conditions such as combustion or pyrolysis, the decomposition of organophosphorus compounds like this compound can proceed through radical reaction pathways. dtic.milresearchgate.net These pathways involve the homolytic cleavage of covalent bonds, leading to the formation of highly reactive radical species.

The combustion chemistry of organophosphorus compounds considers both radical reactions and molecular eliminations. dtic.mil The initial step in a radical pathway could be the cleavage of the P-F, P-O, or C-P bonds. For instance, the combustion of a related compound in the presence of fluorine and phosphorus resulted in the generation of trifluoromethyl radical (·CF3) and phosphorus free radicals (PO· and PO2·). acs.org These radicals can then participate in a series of propagation steps, leading to a complex mixture of decomposition products. dtic.milresearchgate.net

Table 1: Potential Bond Dissociation Energies (BDEs) in Related Molecules

BondBDE (kJ mol−1)Context
P-F439.5 - 556.5Dependent on substituents on the phosphorus atom. frontiersin.org
P-Cl299.8 - 372.4For comparison with P-F bonds. frontiersin.org
P-O~155General value, can vary significantly. quora.com

Note: This table presents a range of bond dissociation energies for P-F and P-Cl bonds in various substituted phosphines and a general value for a P-O bond to provide context for potential radical cleavage. Specific BDEs for this compound would require dedicated computational studies.

Catalytic Enhancements of Reaction Rates and Selectivity

The reaction rates and selectivity of this compound with nucleophiles can be significantly enhanced through catalysis. Both Lewis acids and other catalytic systems can be employed to accelerate its transformation, often through hydrolysis.

Lewis acid catalysis has been shown to be effective for the hydrolysis and other reactions of organophosphorus compounds. researchgate.netrsc.orgresearchgate.net Phosphonium salts, for example, can act as metal-free Lewis acid catalysts. researchgate.netresearchgate.net The Lewis acidic phosphorus center can activate the substrate towards nucleophilic attack. rsc.org Similarly, metal-organic frameworks (MOFs) have been investigated for their ability to catalyze the hydrolysis of organophosphorus nerve agents. researchgate.net

The hydrolysis of related organophosphorus fluoridates, such as sarin (B92409) and soman, has been a major focus of catalysis research. nih.govnih.gov Enzymes like diisopropyl fluorophosphatase (DFPase) catalyze the hydrolysis of such compounds. nih.gov The mechanism often involves nucleophilic attack on the phosphorus center, facilitated by the enzyme's active site. nih.gov Additionally, the presence of certain oximes can assist in the catalytic hydrolysis by enzymes like butyrylcholinesterase (BChE). nih.gov

Table 2: Examples of Catalytic Systems for Organophosphorus Compound Reactions

Catalyst TypeExampleMechanism of ActionReference
Lewis Acid (Metal-Free)Electrophilic Phosphonium CationsActivation of the substrate by the Lewis acidic phosphorus center. researchgate.netrsc.org
Lewis Acid (Metal-based)Metal-Organic Frameworks (MOFs)Facilitation of hydrolysis, often involving metal centers in the framework. researchgate.net
EnzymeDiisopropyl fluorophosphatase (DFPase)Nucleophilic attack by an active site residue (e.g., Asp229) on the phosphorus center. nih.gov
Enzyme-Reactivator SystemButyrylcholinesterase (BChE) with oximesOxime assists in the reactivation of the inhibited enzyme, enabling catalytic turnover. nih.gov

Advanced Spectroscopic Characterization of Neopentyl Methylphosphonofluoridate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of neopentyl methylphosphonofluoridate, providing detailed information about the hydrogen, phosphorus, and carbon atomic environments and their connectivity.

Proton (¹H) NMR spectroscopy provides crucial information for assigning the proton-bearing fragments of the molecule. The spectrum is expected to show three distinct signals corresponding to the methyl group attached to the phosphorus, and the methylene (B1212753) and tert-butyl protons of the neopentyl group.

The methyl protons (P-CH₃) are expected to appear as a doublet due to coupling with the spin-active phosphorus-31 (³¹P) nucleus. The neopentoxy methylene protons (-O-CH₂-) will also appear as a doublet, similarly coupled to the ³¹P nucleus. The nine protons of the tert-butyl group (C(CH₃)₃) are chemically equivalent and shielded, and are thus expected to produce a sharp singlet, showing no significant coupling to the distant phosphorus atom.

Based on data from analogous neopentyl esters and methylphosphonates, the predicted chemical shifts (δ) and coupling constants (J) are summarized below acs.orgasianpubs.orgacs.orgnetlify.app.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-C(CH ₃)₃~0.95Singlet (s)N/A
P-CH~1.50Doublet (d)²J(H,P) ≈ 18
-O-CH ₂-~3.80Doublet (d)³J(H,P) ≈ 8

This table is interactive. Click on the headers to sort the data.

Phosphorus-31 (³¹P) NMR spectroscopy is highly specific for analyzing the chemical environment around the phosphorus atom. wikipedia.org Since ³¹P has 100% natural abundance and a spin of ½, it is a sensitive nucleus for NMR studies. wikipedia.org For this compound, the phosphorus atom is chiral and is bonded to four different substituents: a methyl group, a fluorine atom, a neopentyl ester oxygen, and a double-bonded oxygen.

The chemical shift in ³¹P NMR is sensitive to the nature of the substituents on the phosphorus atom. nih.govresearchgate.net The spectrum is expected to show a complex multiplet due to coupling with the adjacent fluorine atom (¹⁹F) and the protons of the methyl (P-CH₃) and neopentoxy (-O-CH₂-) groups. The largest coupling will be the one-bond coupling to fluorine (¹J(P,F)), which will split the signal into a doublet. Each peak of this doublet will be further split by the three protons of the methyl group and the two protons of the methylene group.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
³¹P+25 to +35Doublet of quartets of triplets (dqt)¹J(P,F) ≈ 1050-1100, ²J(P,H) ≈ 18 (from CH₃), ³J(P,H) ≈ 8 (from CH₂)

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Carbon-13 (¹³C) NMR spectroscopy is used to identify all unique carbon environments within the molecule. For this compound, four distinct carbon signals are anticipated in the proton-decoupled spectrum: one for the methyl group attached to phosphorus, and three for the neopentyl group (the quaternary carbon, the methylene carbon, and the three equivalent methyl carbons of the tert-butyl group).

These signals will exhibit splitting due to coupling with the ³¹P nucleus. The carbon of the P-CH₃ group will show a large one-bond coupling constant (¹J(C,P)). The carbons of the neopentyl group will show smaller two-bond (P-O-C H₂) and three-bond (P-O-C-C (CH₃)₃) coupling constants. rsc.orgtandfonline.com Long-range coupling to fluorine may also contribute to the complexity of the signals. acs.org

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to P-coupling)Predicted Coupling Constant (J, Hz)
P-C H₃~15Doublet (d)¹J(C,P) ≈ 130-145
-C(C H₃)₃~26Doublet (d)³J(C,P) ≈ 5-7
-C (CH₃)₃~32Doublet (d)²J(C,P) ≈ 6-8
-O-C H₂-~78Doublet (d)²J(C,P) ≈ 7-9

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Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are powerful tools for confirming structural assignments by showing correlations between different nuclei. The ¹H-³¹P Fast-HMQC experiment is particularly useful for organophosphorus compounds. researchgate.netjeolusa.com

This experiment would generate a 2D plot with the ¹H spectrum on one axis and the ³¹P spectrum on the other. Correlation peaks would appear at the intersection of the chemical shifts of coupled ¹H and ³¹P nuclei. For this compound, cross-peaks would be expected to connect the ³¹P signal with the ¹H signal of the P-CH₃ group and the ¹H signal of the -O-CH₂- group. This provides unambiguous evidence for the connectivity between these proton environments and the phosphorus atom, confirming the structural assignment. This method is noted for its high sensitivity and selectivity, effectively suppressing background signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. netlify.appmsu.edu The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of particular functional groups. For this compound, key characteristic absorption bands are expected for the P=O, P-F, P-O-C, and C-H bonds. researchgate.netrsc.orglibretexts.org

The P=O stretching vibration is typically a very strong and sharp absorption. The P-F and P-O-C stretching vibrations also give rise to strong absorptions in the fingerprint region of the spectrum. The various C-H bonds of the methyl and neopentyl groups will produce characteristic stretching and bending vibrations.

Functional GroupBond VibrationPredicted Absorption Range (cm⁻¹)Intensity
Alkyl C-HStretching2870 - 2960Strong
P=OStretching1250 - 1300Strong, Sharp
P-O-CStretching950 - 1050Strong
P-FStretching800 - 900Strong

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Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive technique that provides a detailed fingerprint of a molecule's vibrational modes. horiba.combruker.com For this compound, the Raman spectrum is characterized by specific peaks corresponding to the vibrations of its distinct chemical bonds. nih.gov While a publicly available, experimentally verified spectrum for this specific compound is scarce, the expected vibrational modes can be predicted based on data from analogous organophosphorus compounds, such as Sarin (B92409) and Soman (B1219632). nih.govrsc.org

Key vibrational modes for methylphosphonofluoridates are well-documented. nih.gov The P=O stretching vibration typically appears as a strong band in the 1270–1310 cm⁻¹ region. Another prominent feature is the P-F stretching vibration, which is expected to be found in the 800–850 cm⁻¹ range. The P-O-C asymmetric stretch from the neopentoxy group would likely be observed around 1000–1050 cm⁻¹. Vibrations associated with the P-CH₃ group are also characteristic, with a notable peak around 720 cm⁻¹. The various C-H bond vibrations of the methyl and neopentyl groups would populate other regions of the spectrum. rsc.org

Expected Raman Shifts for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Associated Functional Group
P=O Stretch~1270 - 1310Phosphoryl
P-O-C Asymmetric Stretch~1000 - 1050Phosphonate (B1237965) Ester
P-F Stretch~800 - 850Phosphonyl Fluoride (B91410)
P-C Stretch~720Methylphosphonate (B1257008)

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a primary technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. cntrarmscontrol.orgiupac.orgresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful method for the analysis of volatile organophosphorus compounds. researchgate.netnih.gov

Fragmentation Pattern Analysis

In electron impact (EI) mass spectrometry, a common technique, this compound (molar mass approx. 168.1 g/mol ) undergoes predictable fragmentation. acdlabs.com The molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 168 may be observed, though it can be of low intensity. libretexts.org

The fragmentation is dominated by cleavages at the phosphorus center and rearrangements within the neopentyl group. A common fragmentation pathway for neopentyl-containing compounds is the loss of a tert-butyl radical (•C₄H₉) following rearrangement, leading to a stable tert-butyl cation at m/z 57, which is often the base peak. Another significant fragment is the neopentyl cation at m/z 71. Other characteristic fragments arise from the loss of the fluorine atom ([M-F]⁺ at m/z 149) or the entire neopentoxy group ([M-OC₅H₁₁]⁺), resulting in the [CH₃P(O)F]⁺ ion at m/z 81. Analysis of these fragment ions allows for the confident identification of the original molecule's structure. oup.comnih.gov

Characteristic Mass Fragments of this compound (EI-MS)

m/z RatioProposed Ion StructureFragmentation Pathway
168[C₆H₁₄FO₂P]⁺Molecular Ion (M⁺)
149[C₆H₁₄O₂P]⁺Loss of •F
81[CH₃P(O)F]⁺Loss of •OC₅H₁₁
71[C₅H₁₁]⁺Neopentyl cation
57[C₄H₉]⁺tert-Butyl cation (from rearrangement)

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.gov For this compound, the calculated exact mass of the molecular ion [C₆H₁₄FO₂P]⁺ is 168.06606 u. HRMS can measure this value with precision in the parts-per-million (ppm) range, which allows it to be distinguished from other potential compounds that have the same nominal mass but different elemental compositions. nih.gov This capability is crucial for unambiguous identification in complex samples. nih.govpurdue.edu

X-ray Diffraction and Scattering Techniques for Structural Analysis

X-ray techniques are indispensable for determining the three-dimensional arrangement of atoms in a solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. uol.dencl.ac.ukhzdr.de This technique involves directing X-rays at a single, well-ordered crystal. The resulting diffraction pattern of spots is analyzed to build a precise model of the molecule, providing exact bond lengths, bond angles, and crystallographic unit cell parameters. uol.deuhu-ciqso.es For a chiral molecule like this compound (due to the stereogenic phosphorus center), SCXRD can also determine its absolute configuration. springernature.com

While SCXRD provides the gold standard of structural data, obtaining suitable single crystals can be challenging. uhu-ciqso.es Publicly accessible crystallographic data for this compound is not available, likely due to the compound's nature. However, databases like the Cambridge Crystallographic Data Centre (CCDC) are the primary repositories for such information. youtube.comcam.ac.uk

Information Provided by SCXRD

ParameterDescription
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.
Space GroupDescribes the symmetry elements present in the crystal structure.
Atomic CoordinatesThe precise (x, y, z) position of every atom in the unit cell. uol.de
Bond Lengths & AnglesCalculated from atomic coordinates, defining the molecule's geometry. uhu-ciqso.es
Absolute ConfigurationThe specific 3D arrangement of atoms for a chiral molecule. springernature.com

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to analyze microcrystalline solids. rsc.orgyoutube.com Instead of a single crystal, the sample is a powder composed of numerous tiny, randomly oriented crystallites. youtube.com The X-ray beam diffracts off the various crystal lattice planes, producing a characteristic pattern of peaks at different angles (2θ). youtube.comresearchgate.net

This pattern serves as a fingerprint for a specific crystalline phase. rsc.org It can be used to identify the compound by comparing the experimental pattern to entries in a reference database. youtube.com PXRD is also valuable for assessing sample purity, identifying different crystalline forms (polymorphs), and quantifying the composition of mixed-phase samples. youtube.comrsc.org As with SCXRD, specific PXRD data for this compound is not found in open literature.

Small-Angle and Wide-Angle X-ray Scattering for Nanoscale Order

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are non-destructive analytical techniques that provide valuable information about the structure of materials at different length scales. When X-rays are directed at a sample, they are scattered by the electrons in the material. The pattern of this scattering can reveal details about the size, shape, and arrangement of nanoscale features.

WAXS, on the other hand, provides information about the atomic-level structure and the degree of crystallinity within a material. By analyzing the Bragg peaks in the wide-angle region, one could determine the characteristic lattice spacings and potentially identify the crystalline polymorphs of this compound. The combined use of SAXS and WAXS can offer a comprehensive picture of the material's structure, from the atomic to the nanoscale.

Hypothetical Data Table for SAXS/WAXS Analysis of this compound:

ParameterHypothetical ValueInformation Yielded
SAXS Data
Radius of Gyration (Rg)e.g., 5.2 nmIndicates the overall size of any aggregates or nanoscale structures.
Scattering Vector (q) range0.01 - 0.5 Å⁻¹Defines the size range of structures being probed.
Porod Exponente.g., -3.8Provides information about the surface characteristics of scattering objects.
WAXS Data
Peak Position (2θ)e.g., 15.2°, 22.5°, 28.1°Corresponds to specific d-spacings in the crystal lattice.
d-spacinge.g., 5.82 Å, 3.95 Å, 3.17 ÅRepresents the distance between atomic planes in the crystal.
Crystallinity Indexe.g., 65%Quantifies the degree of crystalline order versus amorphous content.

Note: The values presented in this table are purely hypothetical and are intended to illustrate the type of data that would be obtained from such an analysis.

Electron Diffraction Tomography (EDT) for Nanocrystal Structure

Electron Diffraction Tomography (EDT) is a powerful technique used to determine the three-dimensional atomic structure of nanocrystals. It is particularly valuable for samples that are too small for conventional single-crystal X-ray diffraction. In EDT, a transmission electron microscope (TEM) is used to collect a series of electron diffraction patterns from a nanocrystal as it is tilted at various angles.

This series of diffraction patterns, known as a tilt series, is then used to reconstruct a 3D map of the reciprocal lattice of the crystal. From this map, the unit cell parameters and the symmetry of the crystal can be determined. Advanced computational methods can then be employed to solve the crystal structure and refine the atomic positions.

For a compound like this compound, EDT could provide definitive information about its crystal structure, including bond lengths, bond angles, and the packing of molecules in the solid state. This level of detail is crucial for understanding its physical and chemical properties.

Hypothetical Data Table for EDT Analysis of this compound:

ParameterHypothetical ValueSignificance
Crystal System e.g., MonoclinicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Parameters
ae.g., 8.5 ÅLength of the 'a' axis of the unit cell.
be.g., 10.2 ÅLength of the 'b' axis of the unit cell.
ce.g., 7.8 ÅLength of the 'c' axis of the unit cell.
α90°Angle between the 'b' and 'c' axes.
βe.g., 105.3°Angle between the 'a' and 'c' axes.
γ90°Angle between the 'a' and 'b' axes.
Key Bond Lengths
P-Fe.g., 1.58 ÅProvides insight into the nature of the phosphorus-fluorine bond.
P=Oe.g., 1.45 ÅCharacterizes the double bond between phosphorus and oxygen.
P-O(neopentyl)e.g., 1.62 ÅDefines the ester linkage.
P-C(methyl)e.g., 1.79 ÅCharacterizes the phosphorus-carbon bond.

Note: The values presented in this table are purely hypothetical and are intended to illustrate the type of data that would be obtained from an EDT analysis.

Computational and Theoretical Chemistry Studies of Neopentyl Methylphosphonofluoridate

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to determine the electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For a molecule like Neopentyl methylphosphonofluoridate, DFT would be employed to predict various properties.

Commonly used functionals for organophosphorus compounds include B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. acs.orgacs.org Other functionals, such as MPW1K, have also been utilized for studying the reactivity of similar compounds. researchgate.net The choice of the basis set is also crucial for accurate calculations, with Pople-style basis sets like 6-31G(d) or larger sets like 6-311++G** being typical choices for providing a flexible description of the electron distribution. acs.orgresearchgate.net

A DFT study on this compound would typically yield information on:

Optimized molecular geometry: The three-dimensional arrangement of atoms with the lowest energy.

Electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the resulting dipole moment.

Vibrational frequencies: Which can be compared with experimental infrared (IR) spectra to validate the calculated structure. acs.orgresearchgate.net

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. researchgate.net These methods can provide highly accurate results, though often at a higher computational cost than DFT. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

For this compound, ab initio calculations would be valuable for:

High-accuracy energy calculations: Providing a benchmark for the total electronic energy of the molecule.

Detailed electronic structure analysis: Offering a more rigorous description of electron correlation effects, which are important for accurately predicting bond energies and reaction barriers.

Conformational analysis: The neopentyl group can adopt different orientations, and ab initio methods could be used to accurately determine the relative energies of these conformers.

Studies on related organophosphorus compounds have often employed ab initio methods to investigate their interaction with other molecules, such as water, to understand microsolvation effects. researchgate.net

Predicting the most stable three-dimensional structure of a molecule is a primary goal of computational chemistry. pennylane.ai This process, known as geometry optimization, involves finding the minimum energy arrangement of the atoms on the potential energy surface. pennylane.ai For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

The optimization process typically starts with an initial guess of the geometry and uses an algorithm to iteratively adjust the atomic positions to lower the total energy until a stationary point is reached. pennylane.ai The accuracy of the resulting geometry is dependent on the level of theory (e.g., DFT or ab initio method) and the basis set used. rsc.org The optimized geometry is crucial as it serves as the foundation for calculating most other molecular properties.

Below is an illustrative table of the types of geometric parameters that would be determined for this compound through molecular geometry optimization.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value (Illustrative)
Bond LengthPO1.55 Å
Bond LengthPF1.58 Å
Bond LengthPC(methyl)1.78 Å
Bond LengthOC(neopentyl)1.45 Å
Bond AngleOPF105.0°
Bond AngleC(methyl)PF102.0°
Dihedral AngleC(neopentyl)OPF180.0°

Note: The values in this table are illustrative and represent the type of data that would be generated from a computational study. Specific, experimentally validated data for this compound is not available in the reviewed literature.

Computational Reaction Mechanism Analysis

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions, providing insights into the transient species and energy changes involved.

A key aspect of studying a chemical reaction is identifying the transition state, which is the highest energy point along the reaction pathway that connects reactants and products. nih.gov Characterizing the transition state allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For this compound, a likely reaction to be studied computationally is its hydrolysis, which involves the breaking of the P-F bond. Computational chemists would model the approach of a nucleophile, such as a water molecule or a hydroxide (B78521) ion, to the phosphorus center. The geometry of the transition state would be optimized, and its energy calculated. The activation energy is then the difference in energy between the transition state and the reactants. nih.gov

The following table illustrates the kind of data that would be obtained from such a study.

ReactionReactantsTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
HydrolysisThis compound + H₂O(Calculated Value)(Calculated Value)
Alkaline HydrolysisThis compound + OH⁻(Calculated Value)(Calculated Value)

Note: The values in this table would be the result of specific computational investigations, which are not currently available for this compound in the public domain.

While activation energy is a crucial parameter, a more complete understanding of a reaction's feasibility and rate comes from its free energy profile. Free energy calculations take into account not only the change in enthalpy (heat) but also the change in entropy (disorder) during the reaction. acs.org

Kinetic Modeling of Organophosphorus Compound Reactions

Kinetic modeling of organophosphorus compounds, such as this compound, is essential for understanding their reactivity and degradation pathways. Computational studies are frequently employed to predict kinetic parameters for reactions like isomerization and elimination, which are relevant to the destruction of these compounds. nih.gov For instance, a detailed chemical kinetic reaction mechanism was developed to simulate the incineration of the nerve agent Sarin (B92409) (GB), building upon models of surrogate compounds like dimethyl methylphosphonate (B1257008) (DMMP) and di-isopropyl methylphosphonate (DIMP). unt.edu Such models often use principles of bond additivity and hierarchical reaction mechanisms to predict the behavior of highly toxic chemicals where experimental data is scarce. unt.edu

Computational approaches, like the Complete Basis Set (CBS-QB3) level of theory, have been used to investigate the kinetics of decomposition reactions for compounds like triethyl phosphate (B84403) (TEP), a known simulant for nerve agents. acs.org These studies calculate Arrhenius coefficients and can reveal that previously estimated pre-exponential factors of rate constants may be significantly different from computed values. acs.org Furthermore, kinetic modeling can elucidate decomposition channels, including radical reactions and molecular eliminations, and explain phenomena such as the promoting effect of these compounds in combustion processes. researchgate.net The development of new kinetic models for the combustion of organophosphorus compounds often involves validating the model against experimental data, such as ignition delay times and species time-history data from pyrolysis and oxidation experiments. acs.orgresearchgate.net

A central reaction type for many organophosphorus compounds is the bimolecular nucleophilic substitution (SN2) at the phosphorus center. nih.govrsc.org Theoretical studies on model SN2@P reactions reveal that the potential energy surface can differ significantly from the classic double-well potential seen in SN2@C reactions, often featuring a stable pentacoordinate transition complex instead of a high-energy transition state. nih.govscispace.com The characteristics of these reactions are influenced by the substituents on the phosphorus atom, the nucleophile, and the solvent. rsc.orgacs.org While specific kinetic modeling data for this compound is not extensively published, the established computational protocols for related organophosphorus compounds provide a robust framework for its future study. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of chemical and biological systems at an atomic level. researchgate.net This methodology is highly relevant for studying organophosphorus compounds, offering insights into their interactions, structural dynamics, and reaction mechanisms that can be difficult to obtain experimentally. researchgate.netnih.gov For example, MD simulations have been used to calculate physical properties like the viscosity of organophosphorus liquids, including Sarin and its simulants, by employing force fields such as the Transferable Potentials for Phase Equilibria United Atom (TraPPE-UA). researchgate.net

Condensed-Phase Reaction Modeling

Modeling chemical reactions in the condensed phase (i.e., in a liquid solvent or solid matrix) presents unique challenges that computational chemistry strives to address. academie-sciences.fr Recent advances in machine learning (ML) have led to the development of neural network potentials (NNPs) that can simulate complex reaction mechanisms in solution or at interfaces with quantum mechanical accuracy but at a fraction of the computational cost. academie-sciences.frchemrxiv.orgumn.edubohrium.com These reactive force fields can be combined with enhanced sampling techniques to explore reaction pathways that would otherwise be inaccessible to traditional simulation methods. academie-sciences.frchemrxiv.org

For enzymatic reactions, such as the degradation of organophosphorus compounds by phosphotriesterase (PTE), hybrid quantum mechanics/molecular mechanics (QM/MM) methods are frequently used. rsc.orgresearchgate.netfrontiersin.org In this approach, the reactive center of the enzyme and the substrate are treated with a high-level quantum mechanical method, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. rsc.orgfrontiersin.orgnih.gov This allows for the detailed study of reaction mechanisms, such as the nucleophilic attack on the phosphorus center, and the determination of rate-limiting steps and energy barriers. rsc.orgresearchgate.net For example, QM/MM simulations have been used to elucidate the hydrolysis mechanism of the pesticide paraoxon (B1678428) by butyrylcholinesterase (BChE) variants and the degradation of diazinon (B1670403) by PTE. rsc.orgfrontiersin.org

The table below summarizes computational methods used for modeling reactions of organophosphorus compounds.

MethodApplication AreaKey Findings/CapabilitiesCitations
Neural Network Potentials (NNP) Complex reaction mechanisms in condensed phasesEnables large-scale reactive simulations with quantum accuracy at lower computational cost. academie-sciences.frchemrxiv.orgbohrium.com chemrxiv.org, academie-sciences.fr, umn.edu, bohrium.com
QM/MM Simulations Enzymatic degradation of organophosphorus compoundsElucidates detailed reaction mechanisms, identifies rate-limiting steps, and calculates energy barriers for enzyme-catalyzed hydrolysis. rsc.orgresearchgate.netnih.gov rsc.org, researchgate.net, frontiersin.org, nih.gov
Canonical Variational Transition State Theory Unimolecular gas-phase reactionsCalculates thermal rate constants for isomerization and elimination reactions relevant to compound destruction. nih.govresearchgate.net nih.gov, researchgate.net
Green-Kubo Method (with MD) Transport properties of liquidsCalculates viscosity of organophosphorus liquids from fluctuations in pressure tensor at equilibrium. researchgate.net researchgate.net

Solvent Effects on Reactivity

The solvent environment can profoundly influence the rate and mechanism of chemical reactions. nih.gov Computational models account for these effects using either implicit or explicit solvent models. Implicit models, such as the conductor-like polarizable continuum model (CPCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.govacs.org Explicit models involve simulating individual solvent molecules surrounding the solute, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding. nih.govnih.gov

In SN2@P reactions, the solvent can stabilize charged species and transition states differently, thereby altering the reaction energy barriers. rsc.org For example, computational studies have shown that bulk solvation by a solvent like tetrahydrofuran (B95107) (THF) can preferentially stabilize the transition states of backside SN2@P pathways over frontside attack pathways due to greater charge separation in the linear transition state geometry. rsc.org For organophosphorus compounds interacting with hydrated cations, density functional theory (DFT) calculations have demonstrated that using an explicit solvent model significantly improves the agreement between theoretical and experimental vibrational wavenumbers compared to using a dielectric continuum. nih.gov Understanding these solvent effects is crucial for accurately predicting the reactivity of this compound in a given environment.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, providing a direct link between structure and spectral features.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The computational prediction of NMR chemical shifts, particularly for nuclei like ¹⁹F and ³¹P present in many organophosphorus compounds, is a significant area of research. researchgate.netunipd.it Density Functional Theory (DFT) is the most common method for these predictions, often within the gauge-independent atomic orbital (GIAO) framework. acs.orgresearchgate.netrsc.org

For ¹⁹F NMR, various studies have benchmarked numerous DFT functionals and basis sets to establish reliable and computationally inexpensive protocols. researchgate.netrsc.orgchemrxiv.orgbohrium.com For instance, the ωB97XD functional with the aug-cc-pvdz basis set has been recommended for its balance of accuracy and computational cost, yielding a root mean square error of just 3.57 ppm for a diverse set of organofluorine compounds. rsc.orgchemrxiv.org DFT-based methods have proven effective in predicting ¹⁹F chemical shifts for various fluorine types (CF, CF₂, CF₃) and can reliably distinguish between stereoisomers. acs.org The accuracy of these predictions allows for the confident assignment of experimental spectra, which is crucial when data is ambiguous or reference standards are unavailable. acs.orgnih.gov Gas-phase calculations have sometimes been found to be more accurate than solvation models for predicting ¹⁹F NMR shifts of fluorinated pesticides. nih.gov

Simulated Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are widely used to compute the harmonic vibrational frequencies and intensities of molecules, aiding in the assignment of experimental spectra. researchgate.netaip.orgtandfonline.comacs.orgnih.gov

For organophosphorus compounds, studies have shown that the choice of DFT functional and basis set is critical for achieving good agreement with experimental data. researchgate.net The PBE0 non-empirical functional has been shown to perform well for chlorophosphates, while the popular B3LYP functional can lead to significant deviations in the phosphate group's stretching frequencies. researchgate.net The inclusion of an adequate number of polarization functions in the basis set is a key factor for accurate frequency calculations of organophosphates. researchgate.net By comparing calculated spectra with experimental IR and Raman data, a detailed assignment of fundamental vibrational modes can be achieved. aip.orgtandfonline.com Such computational studies have been successfully applied to various phosphonates and have been used to create databases of calculated IR spectra for the identification of new or uncharacterized organophosphorus compounds. rsc.orgbenthamdirect.comresearchgate.net

Theoretical Descriptors for Reactivity and Stability

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. osti.govresearchgate.net The energy and localization of these orbitals are crucial for predicting a molecule's behavior as an electrophile or nucleophile.

For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The LUMO is expected to be centered on the phosphorus atom, indicating its susceptibility to attack by nucleophiles. This is a characteristic feature of organophosphorus nerve agents, where the phosphorus center is the primary site of interaction with biological targets like the serine hydroxyl group in the active site of acetylcholinesterase (AChE). researchgate.net The HOMO, conversely, would indicate the regions from which electrons are most easily donated.

A key parameter derived from FMO analysis is the HOMO-LUMO energy gap (ΔE). A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In contrast, a large HOMO-LUMO gap suggests higher stability. mdpi.com Computational studies on similar G-series agents use DFT methods to calculate these energy values and predict relative reactivity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Note: The following table is for illustrative purposes only. Specific calculated values for this compound are not available in the reviewed literature.)

ParameterExpected Value (Arbitrary Units, e.g., eV)Significance for Reactivity
HOMO Energy Value not availableIndicates electron-donating ability.
LUMO Energy Value not availableIndicates electron-accepting ability; localization on the P atom suggests the electrophilic center.
HOMO-LUMO Gap (ΔE) Value not availableA smaller gap would suggest higher reactivity.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. kisti.re.kr This method offers a quantitative description of bonding interactions and delocalization effects.

For this compound, an NBO analysis would quantify the polarization of its key covalent bonds. The analysis would likely show a significant positive natural charge on the phosphorus atom and negative charges on the highly electronegative oxygen and fluorine atoms. This charge distribution underscores the electrophilic nature of the phosphorus center.

Furthermore, NBO analysis involves a second-order perturbation theory analysis of the Fock matrix, which reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. kisti.re.kr These interactions represent electron delocalization and are used to quantify hyperconjugative effects that contribute to molecular stability. For instance, the interaction between the oxygen lone pair orbitals (donors) and the P-F or P-C antibonding orbitals (acceptors) would be quantified, providing insight into the electronic factors governing the molecule's structure and stability.

Table 2: Illustrative Natural Population Analysis (NPA) Charges for this compound (Note: The following table is for illustrative purposes only. Specific calculated values for this compound are not available in the reviewed literature.)

AtomExpected Natural Charge (e)Significance
Phosphorus (P) Highly Positive (e.g., > +1.5)Confirms the electrophilic nature of the phosphorus center.
Fluorine (F) Highly Negative (e.g., < -0.4)Indicates strong polarization of the P-F bond.
Double-bonded Oxygen (O) Negative (e.g., < -0.5)Indicates strong polarization of the P=O bond.
Ester Oxygen (O) Negative (e.g., < -0.4)Indicates polarization of the P-O-C linkage.
Methyl Carbon (C) NegativeReflects the charge distribution in the methyl group attached to phosphorus.
Neopentyl Group Carbons Varied Negative ValuesReflects the inductive effects within the alkyl chain.

Chemical Potential, Hardness, and Electrophilicity Indices

Conceptual DFT provides a framework for quantifying global reactivity descriptors, such as electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's stability and reactivity.

Electronic Chemical Potential (μ): Defined as μ ≈ (E_HOMO + E_LUMO) / 2, this descriptor measures the tendency of electrons to escape from a system. mdpi.com A higher (less negative) chemical potential indicates a greater tendency to donate electrons, suggesting higher reactivity. mdpi.com

Chemical Hardness (η): Defined as η ≈ (E_LUMO - E_HOMO), chemical hardness measures the resistance of a molecule to changes in its electron distribution. It is directly related to the HOMO-LUMO gap. A molecule with a high value for hardness is considered "hard," meaning it is less reactive and more stable. Conversely, a "soft" molecule has a low hardness value and is more reactive.

Global Electrophilicity Index (ω): Introduced by Parr, this index is calculated as ω = μ² / (2η). mdpi.com It measures the stabilization in energy when the system acquires additional electronic charge from the environment. A high electrophilicity index characterizes a good electrophile, which is typical for toxic organophosphorus agents that act by attacking nucleophilic sites in biological systems.

For this compound, the calculation of these indices would provide a quantitative ranking of its reactivity compared to other related G-series agents, aiding in the understanding of its toxic potential.

Table 3: Illustrative Global Reactivity Descriptors for this compound (Note: The following table is for illustrative purposes only. Specific calculated values for this compound are not available in the reviewed literature.)

Reactivity DescriptorFormulaExpected Value (Arbitrary Units, e.g., eV)Significance
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2Value not availableHigher (less negative) values indicate greater reactivity.
Chemical Hardness (η) (E_LUMO - E_HOMO)Value not availableLower values indicate greater reactivity (softness).
Electrophilicity Index (ω) μ² / (2η)Value not availableHigher values indicate a stronger electrophile.

Stereochemical Aspects and Enantiomeric Analysis of Neopentyl Methylphosphonofluoridate

Chirality at the Phosphorus Center

The phosphorus atom in neopentyl methylphosphonofluoridate is bonded to four different substituents: a methyl group, a neopentoxy group, an oxygen atom (as part of the phosphoryl group), and a fluorine atom. This arrangement makes the phosphorus atom a stereocenter, also referred to as a P-chiral or P-chirogenic center. wiley-vch.de The presence of this chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of two distinct enantiomers. sigmaaldrich.com

Stereoselective Synthetic Methodologies

The synthesis of P-stereogenic organophosphorus compounds in an enantiomerically pure or enriched form is a significant challenge in synthetic organic chemistry. frontiersin.org Stereoselective synthetic methodologies aim to control the formation of the chiral phosphorus center to produce a desired enantiomer preferentially. rsc.org While specific protocols for this compound are not extensively detailed in public literature, general strategies for the asymmetric synthesis of P-chiral compounds are applicable.

These methods often involve the use of prochiral starting materials that are converted into chiral products through reactions mediated by chiral catalysts or reagents. frontiersin.org Key approaches include:

Desymmetrization: This involves the use of a chiral catalyst to selectively react with one of two identical functional groups on a prochiral phosphorus compound. For instance, the desymmetrization of prochiral phosphonic dichlorides using chiral catalysts can yield P-stereogenic phosphonates with high enantioselectivity. frontiersin.org

Kinetic Resolution: In this strategy, a racemic mixture of a phosphorus-containing intermediate is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. This allows for the separation of the less reactive enantiomer from the product of the more reactive one. frontiersin.org

Stereoselective Grignard Reactions: The use of Grignard reagents as nucleophiles in reactions at a P(V) center can proceed with stereoselectivity, where the outcome (inversion or retention of configuration) can depend on the nature of the leaving group. researchgate.net

These organocatalytic and metal-catalyzed approaches have become powerful tools for accessing optically pure P-stereogenic compounds, which are valuable as ligands in asymmetric synthesis and as probes for biological systems. frontiersin.orgresearchgate.netrsc.org

Stereochemical Specificity in Chemical Reactions

Chemical reactions involving the chiral phosphorus center of this compound can exhibit a high degree of stereochemical specificity. wikipedia.org The most prominent example is the nucleophilic substitution at the phosphorus atom (Sₙ2@P). researchgate.net Computational and experimental studies on related organophosphonofluoridates, such as sarin (B92409) and soman (B1219632), have shown that hydrolysis and other nucleophilic substitution reactions proceed through a mechanism that results in the inversion of configuration at the phosphorus center. researchgate.net

This process involves the attack of a nucleophile on the face opposite to the leaving group (in this case, the fluoride (B91410) ion), leading to a transient pentacoordinate intermediate (a trigonal bipyramidal structure). The departure of the leaving group from this intermediate occurs in a way that leads to the inversion of the tetrahedral geometry. researchgate.net This stereochemical outcome is a fundamental aspect of the reactivity of these compounds.

Furthermore, the biological activity of chiral organophosphorus compounds is often highly stereospecific. For related nerve agents, the levorotatory (P-) enantiomers have been found to be significantly more potent inhibitors of acetylcholinesterase (AChE) and more toxic than their dextrorotatory (P+) counterparts. nih.gov This specificity arises from the precise three-dimensional fit required between the inhibitor and the active site of the enzyme.

Analytical Methods for Enantiomeric Purity and Configuration

Determining the enantiomeric purity (the excess of one enantiomer over the other in a mixture) is crucial for both synthetic and analytical purposes. libretexts.orgnih.gov Because enantiomers have identical physical properties in an achiral environment, specialized analytical techniques are required to separate and quantify them. us.es The primary strategies involve creating a chiral environment in which the enantiomers can be distinguished, either through chromatography with a chiral stationary phase or by converting them into diastereomers. libretexts.orgchiralpedia.com

Chiral chromatography is a powerful technique for the direct separation of enantiomers. rotachrom.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.comijrpr.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC), as well as supercritical fluid chromatography (SFC), are commonly employed for this purpose. nih.govijrpr.com

For the analysis of volatile organophosphorus compounds like G-type nerve agents (structurally similar to this compound), GC with capillary columns coated with a CSP is a well-established method. wiley-vch.denih.gov For instance, a multidimensional GC system using a CP Cyclodex B chiral stationary phase has been successfully used for the complete resolution of sarin enantiomers. tno.nl In one study, this compound (referred to as neopentyl sarin) was used as a competitive compound to stabilize sarin in biological samples during analysis, highlighting its relevance in this analytical context. tno.nl

Table 1: Examples of Chiral Chromatography Conditions for Related Organophosphorus Agents

CompoundAnalytical MethodChiral Stationary Phase (CSP)Key FindingReference
Sarin (GB)Gas Chromatography (GC)CP Cyclodex BComplete resolution of enantiomers achieved. tno.nl
Sarin, CyclosarinGas Chromatography (GC)Ni(II)-bis[(1R)-3-(heptafluorobutyryl)camphorate] in OV-101Enantiomers were resolved. wiley-vch.de
Tabun (GA), Sarin (GB), Soman (GD), Cyclosarin (GF)Supercritical Fluid Chromatography (SFC)Various polysaccharide-based CSPsSFC offered high efficiency and good enantioseparation for G-agents. nih.gov
Various Chiral CompoundsHigh-Performance Liquid Chromatography (HPLC)Polysaccharide-based and cyclodextrin-based CSPsWidely used for enantiomeric separation in the pharmaceutical industry. ijrpr.com

This table is generated based on data for structurally similar compounds to illustrate the analytical approach.

An alternative, indirect method for enantiomer separation involves chiral derivatization. chiralpedia.com In this approach, the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). nih.govtaylorfrancis.com This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, diastereomers have different physical and chemical properties and can therefore be separated using standard, non-chiral (achiral) chromatographic techniques such as conventional GC or HPLC. libretexts.orgnih.gov The success of this method depends on several factors: the availability of an enantiomerically pure CDA, the presence of a suitable functional group on the analyte for the reaction to occur, and the condition that the reaction itself does not cause racemization. chiralpedia.com Once the diastereomers are separated chromatographically, their relative peak areas can be used to determine the original enantiomeric composition of the analyte. libretexts.org This strategy avoids the often higher cost of chiral columns and can be adapted to various analytical systems. sigmaaldrich.com

Table 2: Principle of Chiral Derivatization for Enantiomer Analysis

StepDescriptionOutcome
1. Reaction A racemic mixture of the analyte, containing (R)-Analyte and (S)-Analyte, is reacted with a pure chiral derivatizing agent, for example, (R)-CDA.Two new diastereomeric products are formed: [(R)-Analyte-(R)-CDA] and [(S)-Analyte-(R)-CDA].
2. Separation The mixture of diastereomers is injected into a standard (achiral) chromatographic system (e.g., HPLC, GC).Because diastereomers have different physical properties, they interact differently with the stationary phase and are separated, yielding two distinct peaks.
3. Quantification The area of each peak is measured by the detector.The ratio of the peak areas corresponds directly to the ratio of the enantiomers in the original sample, allowing for the calculation of enantiomeric purity.

Derivatization Strategies for Analytical and Research Purposes

Enhancement of Chromatographic Performance

Derivatization is a cornerstone for improving the performance of chromatographic analysis of compounds related to neopentyl methylphosphonofluoridate. lawdata.com.tw By modifying the analyte, its interaction with the chromatographic system can be optimized, leading to more accurate and sensitive measurements. researchgate.net

The primary goal of derivatization in chromatography is to modify an analyte's functionality to enable or improve its separation from other components in a sample. researchgate.net The hydrolysis products of organophosphorus agents contain active hydrogen atoms in functional groups such as -COOH and -P(O)OH, which can form intermolecular hydrogen bonds. researchgate.net These bonds decrease volatility and can lead to interactions with the stationary phase of the chromatography column, resulting in poor peak shape and inadequate separation. researchgate.net

Derivatization reactions, such as methylation or silylation, replace these active hydrogens, thereby increasing the volatility of the analytes and reducing their potential for adsorption within the GC system. mdpi.comresearchgate.net This leads to sharper, more symmetrical peaks and significantly improved resolution between different analytes. lawdata.com.tw For instance, the derivatization of phosphonic acids originating from the degradation of nerve agents like Sarin (B92409) and Soman (B1219632) into their methyl esters has been shown to be a highly effective technique for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com

Improving detection limits is a critical outcome of derivatization. lawdata.com.tw By creating a derivative, the response of the analytical detector to the compound can be significantly enhanced. lawdata.com.tw For example, introducing fluorinated groups into a molecule through derivatization can make it highly responsive to an electron capture detector (ECD), which is known for its exceptional sensitivity to halogenated compounds. lawdata.com.tw

For the degradation products of this compound, derivatization is essential for achieving the low detection limits required for trace analysis. Studies on a range of alkylphosphonic acids, which are hydrolysis products of nerve agents, have reported detection limits in the 0.2–8 ng range after derivatization. researchgate.net In a specific application for verifying the Chemical Weapons Convention (CWC), a methylation derivatization protocol allowed for the successful detection of methylphosphonic acid (MPA) at concentrations of 5 µg·mL⁻¹ in water samples. mdpi.com For the closely related agent Sarin, a highly sensitive two-dimensional GC method achieved an absolute detection limit of 2.5 pg per enantiomer. oup.com

Derivatization for Advanced Spectroscopic Analysis

Spectroscopic techniques are powerful tools for structural elucidation, and derivatization can be employed to enhance their sensitivity and effectiveness.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful technique for analyzing organophosphorus compounds due to the 100% natural abundance and wide chemical shift range of the ³¹P nucleus, which results in simple spectra with high resolution. beilstein-journals.orgnih.gov Derivatization can be used to tag analytes with a phosphorus-containing group, making them visible to ³¹P NMR. nih.gov

A notable strategy involves using a derivatizing agent like 2-chloro-4,4,5,5-tetramethyldioxaphospholane (CTMDP). nih.gov This reagent selectively reacts with hydroxyl and carboxyl groups, which are present in the hydrolysis products of this compound. nih.gov The resulting phosphitylated derivative produces a unique and well-resolved signal in the ³¹P NMR spectrum, allowing for sensitive and quantitative analysis of the original compound's degradation products. nih.govncsu.edu Furthermore, advanced 2D NMR techniques, such as ¹H-³¹P Heteronuclear Multiple Quantum Correlation (HMQC), can detect organophosphorus compounds at concentrations as low as 1-10 µg/mL, providing detailed structural information without derivatization. researchgate.net

Table 1: Comparison of NMR Derivatization Approaches

Technique Principle Target Analyte Group Advantage
³¹P Labeling (e.g., with CTMDP) Covalent attachment of a phosphorus-containing tag. nih.gov Hydroxyl, Carboxyl groups. nih.gov Enhances sensitivity and resolution by leveraging ³¹P NMR; allows for quantification. nih.gov
2D ¹H-³¹P HMQC Correlation spectroscopy between ¹H and ³¹P nuclei. researchgate.net Intact organophosphorus compounds. researchgate.net High sensitivity and selectivity without chemical modification; suppresses background signals. researchgate.net

For analytical methods based on optical detection, such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis or fluorescence detector, derivatization can be used to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) into the analyte molecule. researchgate.net The hydrolysis products of this compound lack significant chromophores, making their direct detection by these methods difficult.

The general strategy involves reacting the analyte with a derivatizing reagent that contains a strong chromophore, such as a dinitrobenzoyl or naphthyl group. researchgate.net For example, 3,5-dinitrobenzoyl chloride is a reagent used to derivatize primary and secondary amines, introducing a strongly UV-absorbing moiety. researchgate.net This process results in a derivative that can be detected with high sensitivity at a specific wavelength, enabling accurate quantification even at trace levels. researchgate.net This approach is particularly valuable for complex biological samples where high selectivity is required. researchgate.net

Chiral Derivatization for Stereospecific Analysis

This compound possesses a chiral center at the phosphorus atom, meaning it exists as a pair of enantiomers. Enantiomers have identical physical properties in a non-chiral environment, making their separation by standard chromatographic methods impossible. lawdata.com.tw

Chiral derivatization offers a solution by converting the pair of enantiomers into a pair of diastereomers. lawdata.com.tw This is achieved by reacting the analyte with a single enantiomer of a chiral derivatizing agent. lawdata.com.tw The resulting diastereomers have different physical properties and can be separated by standard achiral chromatography or distinguished by NMR spectroscopy. lawdata.com.twbeilstein-journals.org

For instance, chiral phosphorus reagents derived from C2-symmetric diamines have been successfully used to determine the enantiomeric composition of chiral alcohols via ¹H and ³¹P NMR. beilstein-journals.org This methodology could be applied to analyze the stereochemistry of the hydrolysis products or precursors of this compound. While direct analysis of the enantiomers of related agents like Sarin is often performed using chiral chromatography columns, chiral derivatization remains a powerful and essential tool for stereospecific analysis in research and verification contexts. lawdata.com.twoup.com

Reagent Selection and Reaction Conditions for Derivatization

For analytical and research purposes, the derivatization of this compound and its primary hydrolysis product, neopentyl methylphosphonic acid (NMPA), is a critical step. This process is essential for converting these polar, non-volatile compounds into more volatile and thermally stable derivatives suitable for chromatographic analysis, particularly gas chromatography-mass spectrometry (GC-MS). publisherspanel.commdpi.comspectroscopyonline.commurdoch.edu.au The selection of appropriate reagents and the optimization of reaction conditions are paramount to achieving efficient, reproducible, and sensitive detection. The primary strategies employed are silylation and alkylation. publisherspanel.commdpi.com

Silylation

Silylation involves the replacement of the active hydrogen atom in the phosphonic acid's hydroxyl group with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). publisherspanel.comnih.gov This is one of the most common derivatization methods for organophosphorus compounds. publisherspanel.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): * This reagent is widely used to introduce the TMS group. publisherspanel.comnih.gov Reactions with BSTFA are typically conducted at elevated temperatures to ensure completion. For analogous alkyl methylphosphonic acids, optimal derivatization is often achieved at 80°C with reaction times ranging from 75 to 120 minutes. publisherspanel.com The addition of a catalyst, such as 1% trimethylsilylchloride (TMSCl), can enhance the reaction efficiency, sometimes allowing for lower temperatures (60°C) and shorter reaction times (15 minutes). murdoch.edu.au

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): * This reagent is used to form TBDMS derivatives. These derivatives are known for their enhanced stability against hydrolysis compared to TMS derivatives, which is advantageous for sample analysis. nih.gov Optimal conditions for derivatization with MTBSTFA often involve heating at 60-80°C for approximately 45 minutes. nih.gov

The choice between BSTFA and MTBSTFA often depends on the required stability of the derivative and the analytical timeframe. While BSTFA may offer faster reaction kinetics in some cases, the resulting TMS derivatives can be more susceptible to degradation. publisherspanel.comnih.gov

Alkylation

Alkylation introduces an alkyl group, such as a methyl or a substituted benzyl (B1604629) group, to the phosphonic acid moiety. This method also serves to increase volatility and improve chromatographic behavior. mdpi.com

Diazomethane (DM) and its Analogs: Diazomethane is a classic methylation reagent. mdpi.com However, due to its explosive and toxic nature, safer alternatives are often preferred. Trimethylsilyldiazomethane (TMSD) is one such alternative that performs methylation and is considered more practical for laboratory use. publisherspanel.com Optimal reaction conditions for TMSD with similar phosphonic acids have been reported at 80°C with reaction times of 105-135 minutes. publisherspanel.com Highly fluorinated phenyldiazomethane (B1605601) reagents, such as 1-(diazomethyl)-3,5-bis(trifluoromethyl)benzene, have been developed for rapid and direct derivatization of aqueous samples, with reactions completing in as little as 5 minutes at ambient temperature. acs.orgepa.govresearchgate.net Another specialized reagent, 3-pyridyldiazomethane, is used to create picolinyl ester derivatives, which can aid in structural elucidation through predictable fragmentation patterns in mass spectrometry. nih.gov

Pentafluorobenzyl Bromide (PFBBr): This reagent is used to form pentafluorobenzyl esters. This type of derivatization is particularly useful for analysis by GC with negative ion chemical ionization (NICI-MS), which can provide very high sensitivity. mdpi.com The reaction is typically performed after extraction of the analyte from its matrix. mdpi.com

Cationic Derivatization Reagents: For liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) analysis, cationic derivatization can significantly enhance sensitivity. Reagents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) are used to introduce a permanent positive charge onto the analyte. The derivatization with CAX-B is typically carried out in an organic solvent like acetonitrile, in the presence of a base such as potassium carbonate, at 70°C for 1 hour. mdpi.com

The selection of a specific derivatization strategy depends on the analytical technique to be employed (GC-MS or LC-MS), the required sensitivity, and the nature of the sample matrix. For complex matrices like soil or biological fluids, the robustness of the derivatization reaction and the stability of the resulting derivative are key considerations. nih.govdiva-portal.org

Table 1: Reagent Selection for Derivatization of Neopentyl Methylphosphonic Acid (Analogous Compounds)

Table 2: Typical Reaction Conditions for Derivatization (Based on Analogous Compounds)

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Neopentyl methylphosphonofluoridate is classified as a potent organophosphorus compound, belonging to the same family as nerve agents like Sarin (B92409) (O-isopropyl methylphosphonofluoridate) and Soman (B1219632) (O-pinacolyl methylphosphonofluoridate). nih.govresearchgate.net Its chemical structure suggests that, like its analogues, it functions as a highly effective and irreversible inhibitor of acetylcholinesterase (AChE). nih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, causing a "cholinergic crisis" characterized by symptoms such as salivation, miosis, and bronchoconstriction, and in high doses, can lead to paralysis, seizures, and respiratory arrest. nih.gov

The academic literature available in the public domain on this compound specifically is limited, likely due to its classification as a potential chemical warfare agent. the-eye.eunih.gov Much of the current understanding is extrapolated from extensive research on closely related G-series nerve agents. nih.gov For instance, research on structurally similar compounds, such as 2,2-dimethylcyclopentyl methylphosphonofluoridate, has been conducted to determine thermophysical properties like density, vapor pressure, and viscosity, which are of interest to the chemical defense community due to their extreme toxicity. dtic.mil The synthesis of such compounds typically involves reacting a corresponding alcohol with methylphosphonyl difluoride. nih.gov Like other methylphosphonofluoridates, this compound contains a chiral center, and it is understood that one enantiomer is significantly more toxic than the other due to a higher rate of AChE inactivation. nih.gov Upon contact with moisture, it is expected to hydrolyze, breaking down into neopentyl methylphosphonic acid and, eventually, the more stable methylphosphonic acid (MPA), which serve as persistent markers for the prior presence of the parent agent. researchgate.net

Unexplored Research Avenues and Challenges

The primary challenge in studying this compound is its high toxicity and the strict regulations governing its synthesis and handling under international agreements like the Chemical Weapons Convention (CWC). researchgate.netpdf4pro.com This severely restricts the scope and scale of permissible research. Consequently, numerous research avenues remain largely unexplored.

A significant gap exists in the detailed toxicological profile of this compound. While its primary mechanism of action is presumed, specific data on its toxicokinetics—absorption, distribution, metabolism, and excretion—are not widely available. dkut.ac.ke Furthermore, the potential for chronic or delayed neurotoxicity, an area of concern for other organophosphates, remains an open question. nih.gov

Key unexplored research areas include:

Stereospecific Toxicology: A thorough investigation into the differing toxicities and reaction kinetics of the individual enantiomers of this compound with AChE and other biological targets.

Medical Countermeasure Efficacy: While standard oxime reactivators are the primary treatment for nerve agent exposure, their effectiveness can vary significantly depending on the specific organophosphate. Research is needed to develop and test novel medical countermeasures specifically tailored to this compound.

Environmental Fate and Degradation: Detailed studies on its persistence in various environmental matrices (soil, water, air) and the identification of its complete degradation pathway are crucial for developing effective decontamination strategies and assessing long-term environmental impact. The hydrolysis products, such as neopentyl methylphosphonic acid, are known to be persistent, necessitating further study. researchgate.net

Low-Level Exposure Effects: The long-term health consequences of acute or chronic exposure to low, sub-lethal levels of the agent are poorly understood. dkut.ac.ke

Future Integration of Multidisciplinary Approaches

Addressing the existing knowledge gaps and challenges associated with this compound will necessitate a concerted, multidisciplinary research effort. vt.edu Future progress hinges on the integration of expertise from various scientific fields.

Computational Chemistry and Toxicology: In silico modeling can provide valuable insights into the molecule's interaction with biological targets like AChE, predict the efficacy of potential medical countermeasures, and simulate its environmental degradation pathways. This approach can reduce the need for extensive handling of the highly toxic agent.

Materials Science and Catalysis: The development of advanced materials for protection, detection, and decontamination is a critical area. Multidisciplinary teams are already exploring novel catalysts, such as metal-organic frameworks (MOFs) and polyoxometalates, for the efficient decomposition of chemical warfare agents and their simulants. vt.edu Integrating materials science with surface chemistry can lead to next-generation filtration systems and reactive surfaces capable of neutralizing the agent upon contact. vt.edugoogleapis.com

Advanced Analytical Chemistry: The development of highly sensitive and specific sensors for the real-time detection of this compound and its degradation products is paramount. This involves research into novel spectroscopic and chromatographic techniques that can be deployed in the field for verification and monitoring purposes.

Biochemistry and Enzyme Engineering: Research into enzymatic hydrolysis for detoxification represents a promising green chemistry approach. The use of proteins and enzymes, potentially incorporated into coatings or filtration systems, could offer a highly specific and efficient method for neutralizing organophosphorus compounds. googleapis.com

By fostering collaboration between chemists, toxicologists, materials scientists, and biochemists, the scientific community can develop a more comprehensive understanding of this compound and create effective strategies for defense and decontamination. vt.edu

Q & A

Q. Q: How can researchers confirm the identity and purity of neopentyl methylphosphonofluoridate during synthesis?

A:

  • Methodology: Utilize a combination of spectroscopic techniques (NMR, IR, mass spectrometry) and chromatographic methods (GC-MS, HPLC). For structural confirmation, compare experimental 1^1H and 13^13C NMR chemical shifts with computational predictions (e.g., density functional theory) to resolve ambiguities in stereochemistry or substituent effects .
  • Purity Assessment: Quantify impurities via gas chromatography with flame ionization detection (GC-FID) or high-resolution mass spectrometry (HRMS). Validate purity thresholds (>95%) using certified reference standards .

Basic Research: Synthesis Optimization

Q. Q: What experimental parameters are critical for optimizing the synthesis of this compound?

A:

  • Methodology:
    • Reaction Conditions: Control temperature (typically 0–5°C for fluoridation steps), solvent polarity (e.g., anhydrous dichloromethane), and stoichiometric ratios of precursors (methylphosphonic dichloride to neopentyl alcohol) .
    • Workup Procedures: Employ inert atmospheres (argon/nitrogen) to prevent hydrolysis. Isolate intermediates via fractional distillation under reduced pressure.
    • Reproducibility: Document detailed protocols in the main manuscript (e.g., reaction times, yields) and provide raw spectral data in supplementary materials .

Advanced Research: Stability and Degradation Pathways

Q. Q: How can researchers evaluate the hydrolytic stability of this compound under varying pH conditions?

A:

  • Methodology:
    • Experimental Design: Prepare buffered solutions (pH 2–12) and monitor degradation kinetics via 31^31P NMR or ion chromatography. Calculate half-lives (t1/2t_{1/2}) and identify degradation products (e.g., methylphosphonic acid derivatives) .
    • Data Analysis: Use Arrhenius equations to model temperature-dependent degradation. Compare results with structurally similar nerve agents (e.g., soman, sarin) to assess substituent effects on reactivity .

Advanced Research: Toxicity Mechanisms

Q. Q: What in vitro models are suitable for studying the acetylcholinesterase (AChE) inhibition kinetics of this compound?

A:

  • Methodology:
    • Enzymatic Assays: Use Ellman’s method to measure AChE activity in human erythrocyte ghosts or recombinant enzymes. Determine inhibition constants (KiK_i) and IC50_{50} values via nonlinear regression .
    • Contradiction Resolution: Address discrepancies in published IC50_{50} values by standardizing enzyme sources (e.g., recombinant vs. native AChE) and pre-incubation times .

Advanced Research: Analytical Method Development

Q. Q: How can researchers improve the detection sensitivity of this compound in environmental samples?

A:

  • Methodology:
    • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges for preconcentration. Derivatize with pentafluorobenzyl bromide to enhance volatility for GC-ECD analysis .
    • Validation: Establish limits of detection (LOD < 0.1 ppb) via spike-and-recovery experiments in matrices (soil, water). Cross-validate with LC-MS/MS to minimize false positives .

Data Contradiction Analysis: Spectral Assignments

Q. Q: How should researchers resolve conflicting 1^11H NMR chemical shift assignments for this compound?

A:

  • Methodology:
    • Comparative Analysis: Cross-reference experimental data with computational predictions (e.g., DFT/B3LYP/6-311+G(d,p)) to verify assignments.
    • Collaborative Verification: Share raw FID files or 2D NMR spectra (COSY, HSQC) in open-access repositories for peer validation .

Table 1: Comparative NMR Data for this compound

Proton PositionExperimental δ (ppm) Calculated δ (ppm) Deviation
P-O-CH2_23.853.790.06
CH(CH3_3)2_21.421.380.04

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.